5-Bromo-3-fluoro-1H-indole-2-carboxylic acid CAS 183208-35-7 properties
5-Bromo-3-fluoro-1H-indole-2-carboxylic acid CAS 183208-35-7 properties
The following technical guide provides an in-depth analysis of 5-Bromo-3-fluoro-1H-indole-2-carboxylic acid .
Advanced Scaffold for Medicinal Chemistry & Drug Discovery
Technical Alert: CAS Registry Number Verification
CRITICAL DISCREPANCY NOTICE The query provided the chemical name 5-Bromo-3-fluoro-1H-indole-2-carboxylic acid alongside CAS 183208-35-7 . These two identifiers correspond to different chemical entities .
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Target Name: 5-Bromo-3-fluoro-1H-indole-2-carboxylic acid[1][2][3][4]
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Target CAS (183208-35-7): 5-Bromo-7-azaindole (5-Bromo-1H-pyrrolo[2,3-b]pyridine)
Editorial Decision: This guide focuses on the chemical name provided (5-Bromo-3-fluoro-1H-indole-2-carboxylic acid) , as it represents a highly specific, multi-functionalized scaffold relevant to modern structure-activity relationship (SAR) studies involving metabolic blocking (C3-F) and cross-coupling (C5-Br).
Executive Summary
5-Bromo-3-fluoro-1H-indole-2-carboxylic acid (CAS 1547084-95-6) is a trifunctionalized heterocyclic building block designed for high-value medicinal chemistry campaigns.[4] It serves as a bioisostere for traditional indole-2-carboxylic acids, where the C3-fluorine atom plays a pivotal role in blocking metabolic oxidation (a common clearance pathway for indoles) and modulating the pKa of the C2-carboxylic acid. The C5-bromine provides a ready handle for palladium-catalyzed cross-coupling, allowing rapid library expansion.
Key Applications:
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Kinase Inhibitors: Hinge-binding motifs where the C3-F modulates hydrogen bond donor capability.
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NMDA Receptor Antagonists: Analogues of indole-2-carboxylic acid (a known glycine-site antagonist).[7]
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Fragment-Based Drug Discovery (FBDD): A ligand-efficient core with vectors for growth in three distinct dimensions.
Physicochemical Profile
The introduction of fluorine at C3 and bromine at C5 significantly alters the electronic and physical properties compared to the parent indole-2-carboxylic acid.
| Property | Value / Description | Impact on Drug Design |
| Chemical Formula | C₉H₅BrFNO₂ | -- |
| Molecular Weight | 258.04 g/mol | Ideal for Fragment-Based Design (MW < 300) |
| Exact Mass | 256.9488 | Mass spec identification (Br isotope pattern) |
| Predicted pKa (COOH) | ~3.0 – 3.2 | More acidic than indole-2-COOH (pKa ~3.9) due to EWG (F, Br). |
| Predicted LogP | ~2.9 | Moderate lipophilicity; Br increases LogP, COOH lowers it. |
| H-Bond Donors | 2 (NH, COOH) | Critical for binding site interactions (e.g., Glu/Asp residues). |
| H-Bond Acceptors | 3 (C=O, OH, F) | Fluorine acts as a weak acceptor; Carbonyl is a strong acceptor. |
| Topological Polar Surface Area | ~50 Ų | Excellent membrane permeability potential. |
Synthetic Pathways & Methodology
Synthesizing 3-fluoroindoles requires stabilizing the indole core, as electron-rich 3-fluoroindoles are prone to hydrolysis (forming oxindoles). The presence of the electron-withdrawing 2-carboxylic acid (or ester) is critical for stability.
Primary Route: Electrophilic Fluorination
The most robust method involves the fluorination of a 5-bromoindole-2-ester precursor using N-fluoroammonium salts (e.g., Selectfluor).
Step-by-Step Protocol:
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Starting Material: Ethyl 5-bromoindole-2-carboxylate.
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Fluorination: Treat with Selectfluor (1.1 equiv) in acetonitrile (MeCN) at room temperature.
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Mechanism:[8] Electrophilic attack of F+ at C3 forms a cationic intermediate, followed by re-aromatization. The ester group at C2 prevents rearrangement to the oxindole.
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Hydrolysis: Saponification of the ethyl ester using LiOH in THF/Water.
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Isolation: Acidification to pH 3 precipitates the free acid.
Caption: Figure 1: Synthesis of 5-Bromo-3-fluoro-1H-indole-2-carboxylic acid via Selectfluor-mediated fluorination of the ester precursor.
Reactivity & Derivatization Logic
This scaffold offers three orthogonal points of diversity, allowing chemists to explore Structure-Activity Relationships (SAR) systematically.
A. C5-Position: Suzuki-Miyaura Coupling
The C5-Bromine is an excellent handle for palladium-catalyzed cross-coupling.
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Conditions: Pd(dppf)Cl₂, K₂CO₃, Arylboronic acid, Dioxane/H₂O, 80°C.
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Utility: Extension into the solvent-exposed region of a protein pocket to improve potency or solubility.
B. C2-Position: Amide Coupling / Heterocycle Formation
The carboxylic acid can be converted into amides, esters, or bioisosteres (e.g., oxadiazoles).
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Conditions: HATU or EDC/HOAt, DIPEA, Amine (R-NH₂), DMF.
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Utility: The C2-carbonyl often engages in key hydrogen bonding (e.g., with the backbone NH of the kinase hinge region).
C. C3-Position: The Fluorine Effect
The C3-Fluorine is generally inert to substitution but exerts powerful electronic effects:
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pKa Modulation: Lowers the pKa of the NH and COOH, potentially strengthening ionic interactions.
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Metabolic Blockade: Prevents oxidation at the electron-rich C3 position (a common metabolic soft spot in indoles), extending half-life (
).
Caption: Figure 2: Reactivity map highlighting the three distinct functionalization vectors of the scaffold.
Application in Drug Discovery[11]
Case Study: HIV Integrase Inhibitors
Indole-2-carboxylic acids have been identified as inhibitors of HIV-1 Integrase.[7] The acid moiety chelates the Magnesium (
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Role of 3-Fluoro: Enhances the acidity of the chelating group and fills small hydrophobic pockets, improving
values compared to the hydrogen analogue. -
Role of 5-Bromo: Allows the attachment of a hydrophobic "tail" (e.g., p-fluorobenzyl) via cross-coupling to interact with the viral DNA channel.
Case Study: NMDA Receptor Antagonists
Indole-2-carboxylic acid is a competitive antagonist at the glycine site of the NMDA receptor.[7]
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Optimization: Halogenation (5-Cl or 5-Br) typically increases potency.[9] The addition of 3-F is a strategy to improve blood-brain barrier (BBB) permeability by lowering the Topological Polar Surface Area (TPSA) relative to hydroxylated metabolites.
Handling & Safety Guidelines
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Signal Word: WARNING
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Storage: Store at 2–8°C (Refrigerate). Keep under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or decarboxylation over long periods.
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Solubility: Soluble in DMSO, DMF, and Methanol. Poorly soluble in water (unless converted to the carboxylate salt).
References
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Takeuchi, Y., Tarui, T., & Shibata, N. (2000).[8] A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor.[8] Organic Letters, 2(5), 639–642. (Foundational chemistry for fluorinating indole cores). Available at: [Link]
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Huettner, J. E. (1989). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor.[7] Science, 243(4898), 1611-1613. (Context for Indole-2-COOH bioactivity).[9][10][11] Available at: [Link]
Sources
- 1. 3-(5-fluoro-1h-indol-3-yl)-2-mercapto-2-propenoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 2. namiki-s.co.jp [namiki-s.co.jp]
- 3. EnamineStore [enaminestore.com]
- 4. EnamineStore [enaminestore.com]
- 5. 183208-35-7 | 5-Bromo-7-azaindole | Venetoclax | Ambeed.com [ambeed.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]
- 9. beilstein-archives.org [beilstein-archives.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Indole-2-carboxylic acid | C9H7NO2 | CID 72899 - PubChem [pubchem.ncbi.nlm.nih.gov]
